Synthesis of 1-Benzofuran-2-ylmethanol: A Technical Guide
Synthesis of 1-Benzofuran-2-ylmethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to 1-Benzofuran-2-ylmethanol, a key building block in medicinal chemistry and drug discovery. The methodologies presented are supported by detailed experimental protocols and comparative quantitative data to aid in the selection of the most suitable synthesis strategy.
Core Synthesis Strategies
The synthesis of 1-Benzofuran-2-ylmethanol can be broadly categorized into three main approaches:
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Functionalization of a Pre-formed Benzofuran Core: This direct approach involves the introduction of a hydroxymethyl group at the 2-position of the benzofuran ring.
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Annulation of a Furan Ring onto a Phenolic Precursor: These methods construct the benzofuran scaffold from acyclic starting materials, incorporating the 2-hydroxymethyl group during the cyclization process.
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Rearrangement and Subsequent Reduction: This strategy involves the synthesis of a related heterocyclic system, such as a coumarin, which is then rearranged and reduced to the target molecule.
The following sections detail the key methods within these categories, offering a comparative analysis of their advantages and limitations.
Comparison of Key Synthesis Methods
| Method | Starting Material(s) | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) | Notes |
| Method 1: Vilsmeier-Haack Formylation and Reduction | Benzofuran | 1. POCl₃, DMF2. NaBH₄, Methanol | 10-12 hours (Formylation)~2 hours (Reduction) | 100 (Formylation)Room Temp. (Reduction) | High (overall) | A two-step, reliable method. The Vilsmeier-Haack reaction is a classic method for formylating electron-rich heterocycles.[1][2][3][4] The subsequent reduction is typically high-yielding.[5][6][7][8][9] |
| Method 2: From Salicylaldehyde via Williamson Ether Synthesis and Cyclization | Salicylaldehyde, Chloroacetaldehyde diethyl acetal | 1. K₂CO₃, Acetone2. Polyphosphoric acid (PPA) | 8-10 hours (Etherification)~1 hour (Cyclization) | Reflux (Etherification)~100 (Cyclization) | Moderate to Good | A versatile method allowing for substitution on the benzene ring from readily available salicylaldehydes. The acetal protecting group is key for the success of the reaction.[10][11][12][13][14] |
| Method 3: Perkin Rearrangement and Reduction | 3-Bromocoumarin | 1. NaOH, Ethanol (Microwave)2. LiAlH₄, THF | 5 minutes (Rearrangement)Several hours (Reduction) | 79 (Rearrangement)Reflux (Reduction) | Very High (Rearrangement) | A rapid and high-yielding method for the synthesis of the intermediate benzofuran-2-carboxylic acid, especially under microwave conditions.[15][16][17][18] Requires a strong reducing agent for the final step.[19][20][21] |
| Method 4: Sonogashira Coupling and Cyclization | 2-Iodophenol, Propargyl alcohol | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-24 hours | Room Temp. to 100 | Good to Excellent | A powerful cross-coupling reaction that allows for the direct introduction of a C2 substituent with a hydroxymethyl group.[22][23][24] |
Experimental Protocols
Method 1: Vilsmeier-Haack Formylation and Reduction
This two-step method first introduces a formyl group at the 2-position of benzofuran, which is then reduced to the desired alcohol.
Step 1: Synthesis of Benzofuran-2-carbaldehyde via Vilsmeier-Haack Reaction
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Materials: Benzofuran, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (CH₂Cl₂), Sodium acetate, Water, Diethyl ether.
-
Protocol:
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To a stirred solution of benzofuran (1 equivalent) in anhydrous DMF (3 equivalents), phosphorus oxychloride (1.1 equivalents) is added dropwise at 0 °C.
-
The reaction mixture is then heated to 100 °C and stirred for 10 hours.
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After cooling to room temperature, the mixture is poured into ice-water.
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A saturated aqueous solution of sodium acetate is added until the pH reaches 6.
-
The aqueous layer is extracted with diethyl ether.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield benzofuran-2-carbaldehyde.
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Step 2: Reduction of Benzofuran-2-carbaldehyde to 1-Benzofuran-2-ylmethanol
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Materials: Benzofuran-2-carbaldehyde, Sodium borohydride (NaBH₄), Methanol, 1N HCl.
-
Protocol:
-
To a stirred solution of benzofuran-2-carbaldehyde (1 equivalent) in methanol, sodium borohydride (1.2 equivalents) is added portion-wise at room temperature.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction is quenched by the careful addition of 1N HCl at 0 °C.
-
The methanol is removed in vacuo.
-
The residue is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 1-Benzofuran-2-ylmethanol.
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Method 3: Perkin Rearrangement and Reduction
This approach involves the synthesis of benzofuran-2-carboxylic acid from a 3-bromocoumarin, followed by reduction.
Step 1: Microwave-Assisted Perkin Rearrangement to Benzofuran-2-carboxylic acid [16]
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Materials: 3-Bromocoumarin, Sodium hydroxide (NaOH), Ethanol.
-
Protocol:
-
A solution of 3-bromocoumarin (1 equivalent) and sodium hydroxide (2 equivalents) in ethanol is prepared in a microwave-safe vessel.
-
The vessel is sealed and subjected to microwave irradiation at 300W for 5 minutes at 79 °C.
-
After cooling, the reaction mixture is acidified with concentrated HCl.
-
The resulting precipitate is filtered, washed with cold water, and dried to yield benzofuran-2-carboxylic acid.
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Step 2: Reduction of Benzofuran-2-carboxylic acid to 1-Benzofuran-2-ylmethanol
-
Materials: Benzofuran-2-carboxylic acid, Lithium aluminum hydride (LiAlH₄), Anhydrous Tetrahydrofuran (THF), Water, 15% NaOH solution, Saturated NH₄Cl solution.
-
Protocol:
-
A solution of benzofuran-2-carboxylic acid (1 equivalent) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere.
-
The reaction mixture is then refluxed for 4 hours.
-
After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and again water.
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The resulting solid is filtered off, and the filtrate is concentrated.
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The residue is purified by column chromatography to afford 1-Benzofuran-2-ylmethanol.
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Synthesis Pathways and Workflows
Caption: Workflow for the synthesis of 1-Benzofuran-2-ylmethanol via Vilsmeier-Haack formylation and subsequent reduction.
Caption: Synthesis of 1-Benzofuran-2-ylmethanol using Perkin rearrangement followed by reduction of the resulting carboxylic acid.
Caption: Direct synthesis of 1-Benzofuran-2-ylmethanol via Sonogashira coupling and cyclization.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. scispace.com [scispace.com]
- 7. Convenient reduction of carbonyl compounds to their corresponding alcohols with NaBH4/(NH4)2C2O4 system [scielo.org.za]
- 8. NaBH4/NaNO3/H2O: A Convenient System for Selective Reduction of Aldehydes VS. Ketones to their Corresponding Alcohols – Oriental Journal of Chemistry [orientjchem.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 13. byjus.com [byjus.com]
- 14. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 15. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 18. jocpr.com [jocpr.com]
- 19. Reduction of two different carboxylic acid derivatives with LiAlH... | Study Prep in Pearson+ [pearson.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. reddit.com [reddit.com]
- 22. BioKB - Publication [biokb.lcsb.uni.lu]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)-catalyzed cyclization-aromatization via elimination of H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

